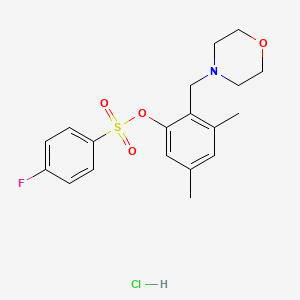

3,5-Dimethyl-2-(morpholinomethyl)phenyl 4-fluorobenzenesulfonate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3,5-Dimethyl-2-(morpholinomethyl)phenyl 4-fluorobenzenesulfonate hydrochloride” is a chemical compound with the molecular formula C19H23ClFNO4S and a molecular weight of 415.9 .

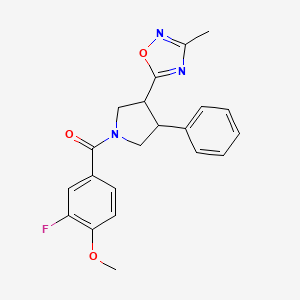

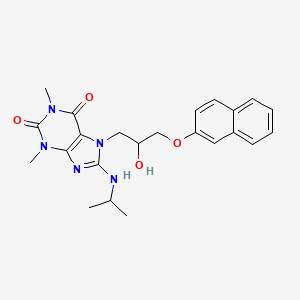

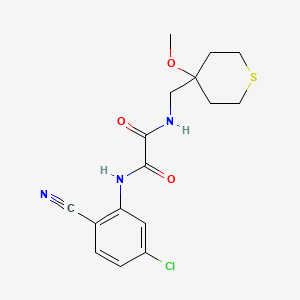

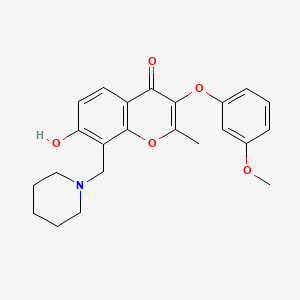

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C19H23ClFNO4S. It includes elements such as carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. Unfortunately, specific details such as melting point, boiling point, and density are not available in the resources I have .Scientific Research Applications

Synthetic Pathways and Intermediate Applications

Synthesis of Carbene Adducts

A study highlighted the synthesis of carbene adducts using morpholinosulfur trifluoride (MOST), indicating a pathway for producing (morpholino)(phenyl)carbene compounds. This synthesis contributes to the field of organophosphorus chemistry, showcasing the compound's role as an intermediate in creating complex structures with potential applications in various chemical synthesis processes (Guzyr et al., 2013).

Pharmaceutical Intermediate

Another application involves the compound acting as an intermediate in the synthesis of neurokinin-1 receptor antagonists. This showcases its utility in pharmaceutical research, particularly in developing treatments for conditions like emesis and depression (Harrison et al., 2001).

Biological Activity

The compound's derivatives have been explored for their biological activities, including antibacterial and anti-TB properties. This research points to the compound's potential in developing new therapeutic agents (Mamatha S.V et al., 2019).

Material Science and Electrochemical Applications

Polymer Blend Membranes

In material science, the compound's derivatives have been used in creating novel morpholinium-functionalized anion-exchange blend membranes. These membranes exhibit excellent thermal stability and potential for use in alkaline fuel cells, highlighting the compound's relevance in energy research (Morandi et al., 2015).

Intermolecular Interaction Studies

Research into intermolecular interactions in derivatives of 1,2,4-triazoles, involving morpholinomethyl phenyl compounds, provides insights into the compound's utility in studying chemical bonding and molecular structures (Shukla et al., 2014).

Synthetic Methodology and Chemical Reactions

Aromatic Nucleophilic Substitution

A study on the kinetics of reactions involving morpholine and nitrobenzenes in aprotic solvents contributes to understanding the mechanisms of aromatic nucleophilic substitution. This research has implications for synthetic chemistry and the development of new reaction methodologies (Hirst et al., 1986).

Synthesis of Morpholinol Derivatives

The synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride from bromo-fluorophenyl propanone highlights a specific application of the compound in producing novel chemical entities. This work demonstrates the compound's role in synthesizing new molecules with potential applications in medicinal chemistry and drug development (Tan Bin, 2010).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

[3,5-dimethyl-2-(morpholin-4-ylmethyl)phenyl] 4-fluorobenzenesulfonate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FNO4S.ClH/c1-14-11-15(2)18(13-21-7-9-24-10-8-21)19(12-14)25-26(22,23)17-5-3-16(20)4-6-17;/h3-6,11-12H,7-10,13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOQWVVAKFZDRRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OS(=O)(=O)C2=CC=C(C=C2)F)CN3CCOCC3)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Fluorophenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2734353.png)

![(Z)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2734355.png)

![5-Bromoisothiazolo[3,4-b]pyridine](/img/structure/B2734362.png)

![(2S)-3-[4-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2734373.png)